2-(2-Propynyloxy)-1-naphthaldehyde

Übersicht

Beschreibung

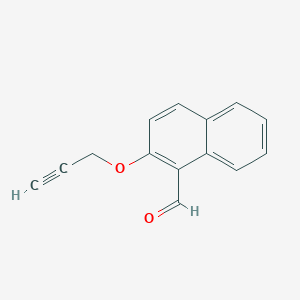

2-(2-Propynyloxy)-1-naphthaldehyde is an organic compound with the molecular formula C13H10O2. It is characterized by the presence of a naphthalene ring substituted with an aldehyde group and a propynyloxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Propynyloxy)-1-naphthaldehyde typically involves the reaction of 2-naphthol with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone . The reaction proceeds via an S_N2 mechanism, where the nucleophilic oxygen of the naphthol attacks the electrophilic carbon of the propargyl bromide, resulting in the formation of the propynyloxy group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Propynyloxy)-1-naphthaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The propynyloxy group can participate in nucleophilic substitution reactions, where the triple bond can be targeted by nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: 2-(2-Propynyloxy)-1-naphthoic acid.

Reduction: 2-(2-Propynyloxy)-1-naphthylmethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Example Synthesis Reaction

This method has been reported to yield significant amounts of the product while maintaining a low cost and utilizing readily available starting materials .

Pharmaceutical Development

2-(2-Propynyloxy)-1-naphthaldehyde serves as a precursor in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of new drugs, particularly those targeting specific biological pathways or diseases .

Fluorescent Probes

A notable application is its use in developing fluorescent probes for detecting metal ions, such as palladium. The compound can undergo a depropargylation-triggered cyclization reaction that results in a fluorescent signal, making it useful for environmental monitoring and biological assays .

Antimicrobial Research

Recent studies have explored the antimicrobial properties of derivatives synthesized from this compound. Compounds modified with triazole rings showed significant activity against various bacterial strains, indicating potential for developing new antibacterial agents .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Mandal et al. (2018) | Synthesis Method | Developed a convenient method for synthesizing derivatives using micellar media, achieving higher yields than traditional methods. |

| Chen et al. (2016) | Fluorescent Probe | Created a chemodosimeter for palladium detection with high selectivity and sensitivity (detection limit: 53 nM). |

| Yadav et al. (2017) | Antimicrobial Activity | Synthesized triazole derivatives from this compound; compounds exhibited significant antibacterial activity against E. coli strains. |

Wirkmechanismus

The mechanism of action of 2-(2-Propynyloxy)-1-naphthaldehyde largely depends on its functional groups. The aldehyde group can form Schiff bases with amines, which is a key reaction in many biological processes. The propynyloxy group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. In enzyme inhibition studies, the compound can act as a mechanism-based inactivator of cytochrome P450 enzymes by forming a covalent bond with the enzyme’s active site .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2-Propynyloxy)benzaldehyde: Similar structure but with a benzene ring instead of a naphthalene ring.

2-(2-Propynyloxy)tetrahydropyran: Contains a tetrahydropyran ring instead of a naphthalene ring.

2-(2-Propynyloxy)phenylpropane: Contains a phenylpropane moiety instead of a naphthalene ring.

Uniqueness

2-(2-Propynyloxy)-1-naphthaldehyde is unique due to the presence of both an aldehyde group and a propynyloxy group on a naphthalene ring. This combination of functional groups and the aromatic system provides distinct reactivity and potential for diverse applications in synthesis and research.

Biologische Aktivität

2-(2-Propynyloxy)-1-naphthaldehyde is a synthetic organic compound with the chemical formula C₁₄H₁₀O₂, known for its potential biological activities. This compound features a naphthalene ring substituted at the 2-position with a propynyloxy group, which contributes to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for exploring its therapeutic potential.

- Molecular Weight : Approximately 210.23 g/mol

- CAS Number : 58758-48-8

The structure of this compound allows for various interactions with biological targets, making it a subject of interest in pharmacological research.

Preliminary studies indicate that this compound may interact with specific enzymes or receptors within biological systems. These interactions could influence metabolic pathways, potentially leading to therapeutic effects. Detailed interaction studies are essential to elucidate the compound's mechanism of action and optimize its efficacy as a therapeutic agent.

Cytotoxicity Studies

Cytotoxicity assessments using brine shrimp bioassays have been employed to evaluate the toxicity of related compounds. These studies provide insights into the safety profile of naphthaldehyde derivatives, indicating that some possess moderate cytotoxic effects, which could be relevant for therapeutic applications .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of several compounds related to this compound:

| Compound Name | Chemical Formula | Biological Activity |

|---|---|---|

| 2-Hydroxy-1-naphthaldehyde | C₁₁H₈O₂ | Antibacterial and antifungal activity |

| 2-Benzyloxy-1-naphthaldehyde | C₁₄H₁₂O₂ | Exhibits antimicrobial activity |

| 1-Naphthaldehyde | C₁₁H₈O | Simpler structure; lesser biological activity |

This comparison highlights the unique features of this compound due to its specific propynyloxy substitution, which may enhance its reactivity and biological properties compared to other naphthaldehydes.

Case Study: Antimicrobial Screening

In a study evaluating various naphthaldehyde derivatives, researchers found that certain modifications led to increased antimicrobial potency. The study utilized a range of bacterial strains to assess the effectiveness of these compounds, providing a framework for understanding how structural changes impact biological activity. Although direct data on this compound was not included, the findings suggest potential avenues for exploring its antimicrobial properties through structural optimization .

Research Findings: Interaction with Enzymes

Another research effort focused on identifying inhibitors for specific enzymes involved in key metabolic pathways. While this study did not directly test this compound, it established methodologies that could be applied to investigate its binding affinity and inhibitory effects on relevant targets. This approach is crucial for determining the compound's therapeutic viability in treating diseases linked to enzyme dysfunctions .

Eigenschaften

IUPAC Name |

2-prop-2-ynoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c1-2-9-16-14-8-7-11-5-3-4-6-12(11)13(14)10-15/h1,3-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBARMTULNYTSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C2=CC=CC=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366457 | |

| Record name | 2-[(Prop-2-yn-1-yl)oxy]naphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58758-48-8 | |

| Record name | 2-[(Prop-2-yn-1-yl)oxy]naphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.